7-Oxostaurosporine

説明

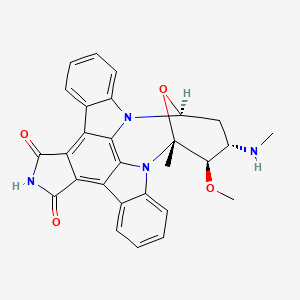

(2R,3R,4S,6S)-3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione has been reported in Streptomyces sanyensis and Streptomyces hygroscopicus with data available.

structure given in first source; isolated from Streptomyces platensis malvinus; inhibits the cell cycle progression at G2 phase of human chronic erythroleukemia cells K-562

特性

CAS番号 |

125035-83-8 |

|---|---|

分子式 |

C28H24N4O4 |

分子量 |

480.5 g/mol |

IUPAC名 |

(2R,3R,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione |

InChI |

InChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18-,25+,28+/m0/s1 |

InChIキー |

POTTVLREWUNNRO-MHIBKGSMSA-N |

異性体SMILES |

C[C@]12[C@@H]([C@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC |

正規SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC |

製品の起源 |

United States |

Foundational & Exploratory

7-Oxostaurosporine: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxostaurosporine, also known as RK-1409, is a naturally occurring indolocarbazole alkaloid belonging to the staurosporine family of compounds. First discovered as a potent inhibitor of Protein Kinase C (PKC), it has since garnered significant interest within the scientific community for its diverse biological activities, including potent antitumor and antifungal properties. This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of its mechanism of action.

Discovery and Natural Sources

This compound has been isolated from two primary natural sources: actinomycetes and marine tunicates.

Microbial Origin: Streptomyces platensis subsp. malvinus RK-1409

The initial discovery of this compound was from the fermentation broth of a soil actinomycete, Streptomyces platensis subsp. malvinus strain RK-1409[1][2]. This discovery was the result of a screening program aimed at identifying novel inhibitors of Protein Kinase C[1].

Marine Origin: Eudistoma vannamei

More recently, derivatives of this compound, namely 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, have been isolated from the Brazilian endemic tunicate Eudistoma vannamei[3][4]. This finding highlights the diverse natural sources of this class of compounds and suggests the potential for discovering further novel analogues from marine organisms.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₄N₄O₄ | [3] |

| Molecular Weight | 480.51 g/mol | [3] |

| Appearance | Yellowish powder | [2] |

| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in chloroform; insoluble in water. | |

| CAS Number | 125035-83-8 |

Experimental Protocols

This section provides detailed methodologies for the fermentation, isolation, and characterization of this compound and its derivatives, as well as for key biological assays.

Fermentation of Streptomyces platensis (Representative Protocol)

This protocol is a representative procedure for the fermentation of Streptomyces species to produce indolocarbazole alkaloids, based on general methods for this genus.

-

Inoculum Preparation: A loopful of a mature culture of Streptomyces platensis subsp. malvinus RK-1409 from an agar slant is used to inoculate a 50 mL seed culture medium (e.g., ISP2 medium). The culture is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Production Culture: The seed culture (5% v/v) is transferred to a 1 L production medium with the following composition (g/L): soluble starch (20), glucose (10), peptone (5), yeast extract (5), K₂HPO₄ (1), MgSO₄·7H₂O (0.5), and CaCO₃ (2), with the pH adjusted to 7.0 before sterilization.

-

Fermentation: The production culture is incubated at 28°C for 5-7 days in a fermenter with controlled aeration and agitation.

-

Monitoring: The production of this compound can be monitored by HPLC analysis of the culture broth extract.

Isolation and Purification of this compound Derivatives from Eudistoma vannamei

The following protocol is adapted from the isolation of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine[3].

-

Extraction: Fresh specimens of Eudistoma vannamei (8.8 kg) are extracted with methanol. The resulting extract is concentrated under reduced pressure to yield a crude extract (351.80 g).

-

Solvent Partitioning: The crude extract is resuspended in a 7:3 methanol/water mixture and partitioned successively with dichloromethane (CH₂Cl₂) and n-butanol.

-

Column Chromatography: The CH₂Cl₂ fraction is subjected to silica gel flash chromatography using a gradient of n-hexane and ethyl acetate.

-

Further Purification: The active fractions are further purified by preparative thin-layer chromatography (TLC) to yield the purified compounds.

Protein Kinase C (PKC) Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of this compound against PKC[5][6][7].

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, CaCl₂, phosphatidylserine, diolein, and the PKC enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. A control with DMSO alone is also prepared.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP and a peptide substrate (e.g., histone H1).

-

Incubation: The reaction is allowed to proceed at 30°C for a defined period (e.g., 10 minutes).

-

Termination and Measurement: The reaction is stopped by the addition of trichloroacetic acid (TCA). The phosphorylated substrate is precipitated, collected on filters, and the radioactivity is quantified using a scintillation counter.

-

IC₅₀ Determination: The concentration of this compound that inhibits 50% of the PKC activity (IC₅₀) is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity[3].

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of the compound.

Quantitative Data

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound and its derivatives.

Table 1: ¹H and ¹³C NMR Data for 2-hydroxy-7-oxostaurosporine (1) and 3-hydroxy-7-oxostaurosporine (2) in pyridine-d₅ [3][4]

| Position | δH (ppm), mult. (J in Hz) for 1 | δC (ppm) for 1 | δH (ppm), mult. (J in Hz) for 2 | δC (ppm) for 2 |

| 1 | 8.15 (d, 8.7) | 116.1 | 8.17 (d, 8.7) | 116.8 |

| 2 | - | 150.1 | 7.61 (t, 7.5) | 126.4 |

| 3 | 7.46 (t, 7.5) | 120.7 | - | 150.9 |

| 4 | 9.94 (d, 7.9) | 125.8 | 9.94 (d, 7.9) | 125.9 |

| 4a | - | 124.7 | - | 124.7 |

| 4b | - | 131.2 | - | 131.8 |

| 4c | - | 132.3 | - | 132.4 |

| 5 | - | - | - | - |

| 6 | - | 141.1 | - | 133.3 |

| 6a | - | 141.9 | - | 141.8 |

| 7 | - | 183.2 | - | 183.3 |

| 7a | - | - | - | - |

| 7b | - | - | - | - |

| 7c | - | - | - | - |

| 8 | 9.94 (d, 7.9) | 125.8 | 9.94 (d, 7.9) | 125.9 |

| 9 | 7.46 (t, 7.5) | 120.7 | 7.46 (t, 7.5) | 120.7 |

| 10 | 7.61 (t, 7.5) | 126.4 | 7.61 (t, 7.5) | 126.4 |

| 11 | 8.15 (d, 8.7) | 116.1 | 8.17 (d, 8.7) | 116.8 |

| 11a | - | 141.9 | - | 141.8 |

| 12a | - | 132.3 | - | 132.4 |

| 12b | - | 131.2 | - | 131.8 |

| 13a | - | 141.1 | - | 133.3 |

| 1' | 6.62 (d, 3.1) | 91.7 | 6.69 (d, 3.4) | 91.8 |

| 3' | 3.95 (m) | 75.8 | 3.97 (m) | 75.9 |

| 4' | 3.23 (br. q, 3.1) | 50.8 | 3.26 (br. q, 3.4) | 50.8 |

| 5'α | 2.36 (m) | 33.8 | 2.46 (m) | 33.8 |

| 5'β | 2.72 (m) | 33.8 | 2.74 (m) | 33.8 |

| 6' | - | - | - | - |

| N-CH₃ | 1.48 (s) | 30.5 | 1.48 (s) | 30.5 |

| O-CH₃ | 3.31 (s) | 57.2 | 3.32 (s) | 57.2 |

Table 2: High-Resolution Mass Spectrometry Data

| Compound | Molecular Formula | Calculated m/z | Observed m/z | Reference |

| 2-hydroxy-7-oxostaurosporine / 3-hydroxy-7-oxostaurosporine | C₂₈H₂₄N₄O₅ | 497.1825 [M+H]⁺ | 497.1830 | [3][4] |

Biological Activity

The following tables summarize the inhibitory concentrations (IC₅₀) of this compound and its derivatives against various cancer cell lines and kinases.

Table 3: Cytotoxicity of 2-hydroxy-7-oxostaurosporine/3-hydroxy-7-oxostaurosporine Mixture (1/2) and Staurosporine (STP) against Human Cancer Cell Lines [3]

| Cell Line | Cancer Type | IC₅₀ (nM) for 1/2 | IC₅₀ (nM) for STP |

| HL-60 | Promyelocytic Leukemia | 26.0 ± 1.2 | 58.2 ± 1.1 |

| Molt-4 | Acute Lymphoblastic Leukemia | 16.0 ± 1.1 | 39.0 ± 1.2 |

| Jurkat | T-cell Leukemia | 10.3 ± 1.1 | 83.8 ± 1.1 |

| K562 | Chronic Myeloid Leukemia | 11.0 ± 1.1 | 196.1 ± 1.2 |

| HCT-8 | Colon Cancer | 83.8 ± 1.1 | 58.2 ± 1.1 |

| SF-295 | Glioblastoma | 215.4 ± 1.2 | 28.7 ± 1.1 |

| MDA-MB-435 | Melanoma | 28.7 ± 1.1 | 215.4 ± 1.2 |

| PBMC | Normal Lymphocytes | 687.1 ± 1.1 | 116.4 ± 1.1 |

Table 4: Kinase Inhibitory Activity

| Compound | Kinase | IC₅₀ | Reference |

| This compound (RK-1409) | Protein Kinase C | 3 ng/mL | [1] |

| UCN-01 (7-hydroxystaurosporine) | PDK1 | 33 nM | [4] |

Signaling Pathway Inhibition

This compound and its analogues exert their biological effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. 7-hydroxystaurosporine (UCN-01), a close analogue of this compound, has been shown to inhibit this pathway by targeting 3-phosphoinositide-dependent protein kinase-1 (PDK1)[4]. Inhibition of PDK1 prevents the phosphorylation and subsequent activation of Akt, leading to the induction of apoptosis. It is highly probable that this compound shares this mechanism of action.

Figure 1. Inhibition of the PI3K/Akt signaling pathway by this compound.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a crucial role in inflammation and cell survival. Staurosporine has been shown to inhibit the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α)[7]. This inhibition is thought to occur at the level of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, prevents the translocation of the active NF-κB dimer to the nucleus.

Figure 2. Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a potent, naturally derived bioactive compound with significant potential in drug discovery and development, particularly in the field of oncology. Its ability to inhibit key signaling pathways such as the PI3K/Akt and NF-κB pathways underscores its therapeutic promise. This technical guide provides a comprehensive resource for researchers, consolidating key information on its discovery, isolation, and biological activity, and serves as a foundation for further investigation into this promising molecule and its analogues. The detailed protocols and data presented herein are intended to facilitate and accelerate future research endeavors in this area.

References

- 1. A new inhibitor of protein kinase C, RK-1409 (this compound). I. Taxonomy and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Structure Elucidation and Anticancer Activity of this compound Derivatives from the Brazilian Endemic Tunicate Eudistoma vannamei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interference with PDK1-Akt survival signaling pathway by UCN-01 (7-hydroxystaurosporine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 7-Oxostaurosporine: Chemical Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxostaurosporine, an indolocarbazole alkaloid, is a potent inhibitor of protein kinase C (PKC) and other kinases, exhibiting significant anti-tumor properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for its isolation, synthesis, and key biological assays are presented, alongside an exploration of the signaling pathways it modulates, primarily the PKC and NF-κB pathways. This document aims to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound.

Chemical Structure and Physicochemical Properties

This compound, also known as RK-1409, is a derivative of the well-known kinase inhibitor, staurosporine. The introduction of a ketone group at the 7-position of the aglycone core distinguishes it from its parent compound.

Chemical Structure:

-

IUPAC Name: (2R,3R,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.1²,⁶.0⁷,²⁸.0⁸,¹³.0¹⁵,¹⁹.0²⁰,²⁷.0²¹,²⁶]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione[1]

-

Molecular Formula: C₂₈H₂₄N₄O₄[1]

-

Molecular Weight: 480.5 g/mol [1]

-

CAS Number: 125035-83-8[1]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | Yellowish powder | General knowledge |

| Solubility | Soluble in DMSO, ethanol, and methanol. Poorly soluble in water. | [2] |

| Melting Point | Not explicitly found | |

| UV max (MeOH) | Not explicitly found |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of a variety of protein kinases, with a pronounced effect on Protein Kinase C (PKC). Its biological activities stem from its ability to interfere with key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Protein Kinase Inhibition

Table of Staurosporine Kinase Inhibition:

| Kinase | IC₅₀ (nM) |

| PKCα | 2 |

| PKCγ | 5 |

| PKCη | 4 |

| PKA | 15 |

| PKG | 18 |

| S6K | 5 |

| CaMKII | 20 |

| v-Src | 6 |

| Lyn | 20 |

| Syk | 16 |

Source: Selleck Chemicals Datasheet

Anti-tumor Activity

This compound exhibits significant anti-tumor activity through several mechanisms:

-

Induction of Apoptosis: It effectively induces programmed cell death in various cancer cell lines.

-

Cell Cycle Arrest: this compound causes cell cycle arrest at the G2 phase, preventing cancer cell proliferation.[2]

-

Inhibition of the NF-κB Pathway: By inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, it can suppress the expression of genes involved in inflammation, cell survival, and proliferation.[2][3]

The cytotoxic effects of 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, derivatives of this compound, have been evaluated against a panel of human tumor cell lines.

Table of Cytotoxicity of this compound Derivatives (Mixture of 2-hydroxy and 3-hydroxy derivatives):

| Cell Line | IC₅₀ (nM) |

| HL-60 (Promyelocytic leukemia) | 25.97 |

| Molt-4 (Lymphoblastic leukemia) | 18.64 |

| Jurkat (T-cell leukemia) | 10.33 |

| K562 (Chronic myelogenous leukemia) | 19.6 |

| HCT-8 (Ileocecal adenocarcinoma) | Not Converted |

| SF-295 (Glioblastoma) | Not Converted |

| MDA-MB-435 (Melanoma) | Not Converted |

Source: Jimenez et al., 2012[5]

Signaling Pathways Modulated by this compound

The primary signaling pathways affected by this compound are the Protein Kinase C (PKC) and the Nuclear Factor-kappa B (NF-κB) pathways.

PKC Signaling Pathway

As a potent inhibitor of PKC, this compound blocks the phosphorylation of downstream substrates, thereby interfering with a multitude of cellular processes regulated by this kinase family, including cell growth, differentiation, and apoptosis.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. A new inhibitor of protein kinase C, RK-1409 (this compound). II. Fermentation, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of staurosporine derivatives on protein kinase activity and vinblastine accumulation in mouse leukaemia P388/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Oxostaurosporine: A Technical Guide for Researchers

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Potent Kinase Inhibitor

Introduction

7-Oxostaurosporine is a potent indolocarbazole alkaloid and a derivative of staurosporine, a well-known broad-spectrum protein kinase inhibitor.[1] As an oxidized and highly fluorescent analog of UCN-01, this compound has garnered significant interest within the scientific community for its pronounced biological activities, including its role as a formidable inhibitor of Protein Kinase C (PKC) and its ability to induce cell cycle arrest. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on the physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols.

Physical and Chemical Properties

This compound is a yellow solid with poor solubility in water but is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] For long-term storage, it is recommended to be kept at -20°C.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₂₄N₄O₄ | [2] |

| Molecular Weight | 480.5 g/mol | [2] |

| CAS Number | 141196-69-2 | [2] |

| Appearance | Yellow solid | [1] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol; Poorly soluble in water | [1] |

| Storage Temperature | -20°C | [1] |

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through the potent inhibition of a variety of protein kinases, with a particularly strong inhibitory action against Protein Kinase C (PKC). Its mechanism of action is largely attributed to its ability to compete with ATP for the binding site on the kinase catalytic domain. This inhibition of critical signaling kinases leads to the downstream modulation of several cellular processes, including cell cycle progression and apoptosis.

Protein Kinase C Inhibition

This compound is a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The inhibition of PKC by this compound disrupts these signaling cascades, contributing to its anti-proliferative effects.

Cell Cycle Arrest

A hallmark of this compound's activity is its ability to induce cell cycle arrest at the G2/M phase.[1] This arrest is a consequence of the inhibition of key kinases that regulate the G2 to M phase transition, such as cyclin-dependent kinases (CDKs). By halting the cell cycle at this checkpoint, this compound prevents cell division and can lead to the induction of apoptosis in cancer cells.

Induction of Apoptosis

This compound is a known inducer of apoptosis, or programmed cell death. The apoptotic cascade can be initiated through both caspase-dependent and caspase-independent pathways. The inhibition of survival signaling pathways by this compound, coupled with the induction of cell cycle arrest, culminates in the activation of the apoptotic machinery, leading to the systematic dismantling of the cell. Staurosporine, a closely related compound, has been shown to induce apoptosis through the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP).[3]

Modulation of NF-κB Signaling

The transcription factor NF-κB is a critical regulator of inflammatory responses, cell survival, and proliferation. Interestingly, staurosporine has been reported to induce the activation of NF-κB. This effect appears to be independent of its PKC inhibitory activity, suggesting a more complex mechanism of action that may involve other signaling pathways.

Table 2: Inhibitory Activity of Staurosporine (a related compound) Against Various Kinases

| Kinase | IC₅₀ (nM) |

| PKCα | 2 |

| PKCγ | 5 |

| PKCη | 4 |

| PKA | 15 |

| PKG | 18 |

| Phosphorylase kinase | 3 |

| S6 kinase | 5 |

| Myosin light chain kinase (MLCK) | 21 |

| CAM PKII | 20 |

| cdc2 | 9 |

| v-Src | 6 |

| Lyn | 20 |

| c-Fgr | 2 |

| Syk | 16 |

Note: Data presented is for staurosporine, a closely related analog of this compound, and serves as a reference for its broad kinase inhibitory profile.[4]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by this compound and the experimental procedures used to study them, the following diagrams are provided in the DOT language.

Caption: Signaling pathways modulated by this compound.

Caption: General experimental workflow for studying this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

In Vitro Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of a specific kinase.

-

Reaction Setup: In a microplate, combine the kinase, its specific substrate, and ATP in a suitable reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.

-

Incubation: Incubate the plate at 30°C for a specified period to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as radioactivity (with ³²P-ATP), fluorescence, or luminescence-based assays.

-

Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of kinase inhibition against the inhibitor concentration.

Western Blotting

Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of changes in protein expression or phosphorylation status upon treatment with this compound.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Analyze the band intensities to determine the relative protein levels.

Conclusion

This compound is a valuable research tool for studying cellular signaling pathways and for investigating potential therapeutic strategies, particularly in the context of cancer. Its potent inhibition of PKC and other kinases, leading to cell cycle arrest and apoptosis, makes it a subject of ongoing scientific inquiry. This technical guide provides a foundational understanding of its properties and the methodologies used to investigate its biological effects, empowering researchers to further explore the potential of this compelling molecule.

References

7-Oxostaurosporine: A Technical Guide to a Potent Protein Kinase C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxostaurosporine, a derivative of the microbial alkaloid staurosporine, has emerged as a potent inhibitor of Protein Kinase C (PKC).[1][2] PKC represents a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[3][4] Dysregulation of PKC signaling is implicated in various diseases, most notably cancer, making it a key target for therapeutic intervention. This compound demonstrates significant potential in this arena, exhibiting cytotoxic effects against various cancer cell lines and warranting in-depth investigation as a potential therapeutic agent.

Quantitative Data on Inhibitory Activity

While specific IC50 values for this compound against a comprehensive panel of kinases are not widely published, its cytotoxic activity against various human cancer cell lines has been documented. The following table summarizes the available data for this compound and its derivatives. For comparative purposes, a table with the well-documented inhibitory activities of the parent compound, staurosporine, against various PKC isoforms and other kinases is also provided.

Table 1: Cytotoxicity of this compound Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

| Mixture of 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine | Jurkat (Leukemia) | 10.33 | [5] |

| HL-60 (Leukemia) | Not Specified | [5] | |

| Molt-4 (Leukemia) | Not Specified | [5] | |

| K562 (Leukemia) | Not Specified | [5] | |

| HCT-8 (Colon Cancer) | Not Specified | [5] | |

| SF-295 (Glioblastoma) | Not Specified | [5] | |

| MDA-MB-435 (Melanoma) | Not Specified | [5] |

Table 2: Inhibitory Activity of Staurosporine (Reference Compound) Against PKC Isoforms and Other Kinases

| Kinase | IC50 (nM) |

| PKC Isoforms | |

| PKCα | 2 |

| PKCγ | 5 |

| PKCη | 4 |

| PKCδ | 20 |

| PKCε | 73 |

| PKCζ | 1086 |

| Other Kinases | |

| PKA | 15 |

| PKG | 18 |

| Phosphorylase Kinase | 3 |

| S6 Kinase | 5 |

| Myosin light chain kinase (MLCK) | 21 |

| CAM PKII | 20 |

| cdc2 | 9 |

| v-Src | 6 |

| Lyn | 20 |

| c-Fgr | 2 |

| Syk | 16 |

Disclaimer: The data in Table 2 pertains to staurosporine and is provided as a reference due to the limited availability of specific data for this compound.

Mechanism of Action

Staurosporine and its derivatives, including this compound, are known to function as ATP-competitive inhibitors of protein kinases.[6] They bind to the catalytic domain of the kinase, occupying the ATP-binding pocket. This prevents the transfer of a phosphate group from ATP to the substrate protein, thereby inhibiting the kinase's activity. The broad-spectrum inhibitory profile of staurosporine is attributed to the high degree of conservation in the ATP-binding site across the kinome.[7] While this compound is characterized as a potent PKC inhibitor, its precise binding kinetics and structural interactions with different PKC isoforms are areas requiring further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of compounds like this compound against PKC.

In Vitro PKC Kinase Activity Assay (Radiometric)

This protocol is a standard method for directly measuring the enzymatic activity of PKC and its inhibition.

Materials:

-

Purified PKC enzyme (specific isoform of interest)

-

This compound (or other inhibitors)

-

PKC substrate (e.g., histone H1, myelin basic protein, or a specific peptide substrate)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PKC substrate, and purified PKC enzyme.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a predetermined time (e.g., 10-20 minutes) at 30°C.

-

Stop the reaction by adding the stop solution.

-

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Cell-Based PKC Activity Assay

This protocol assesses the ability of an inhibitor to modulate PKC activity within a cellular context.

Materials:

-

Cell line of interest (e.g., a cancer cell line known to have active PKC signaling)

-

This compound

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Cell lysis buffer

-

Protein assay reagent (e.g., BCA or Bradford)

-

PKC activity assay kit (non-radioactive, ELISA-based kits are commercially available)[8]

-

Microplate reader

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a PKC activator like PMA for a short period (e.g., 15-30 minutes) to induce PKC activity.

-

Wash the cells with cold PBS and then lyse them using a suitable lysis buffer.

-

Determine the protein concentration of each cell lysate.

-

Measure the PKC activity in the cell lysates using a commercial PKC activity assay kit, following the manufacturer's instructions. These kits typically involve the phosphorylation of a specific substrate and detection with a phospho-specific antibody.

-

Normalize the PKC activity to the protein concentration of each sample.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

PKC Signaling Pathway

Caption: Canonical Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Screening PKC Inhibitors

Caption: A generalized workflow for an in vitro radiometric assay to determine the IC50 of a PKC inhibitor.

Kinase Selectivity Profile Concept

Caption: Conceptual illustration of a selective versus a non-selective kinase inhibitor profile.

References

- 1. bosterbio.com [bosterbio.com]

- 2. A new inhibitor of protein kinase C, RK-1409 (this compound). II. Fermentation, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein kinase C - Wikipedia [en.wikipedia.org]

- 5. Structure elucidation and anticancer activity of this compound derivatives from the Brazilian endemic tunicate Eudistoma vannamei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

The Biological Activity of 7-Oxostaurosporine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxostaurosporine, a derivative of the indolocarbazole alkaloid staurosporine, has emerged as a potent modulator of cellular signaling pathways, primarily through its robust inhibition of Protein Kinase C (PKC).[1][2][3] This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, cellular effects, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Mechanism of Action: Protein Kinase C Inhibition

This compound exerts its biological effects predominantly through the potent inhibition of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1][4] The inhibitory action of staurosporine and its derivatives is competitive with respect to ATP, indicating that it binds to the ATP-binding site within the catalytic domain of the kinase.[5] This binding prevents the transfer of phosphate from ATP to the target substrate, thereby blocking the downstream signaling cascade.

While potent, staurosporine and its derivatives are not entirely specific for PKC and can inhibit a broad range of other kinases, albeit often with lower affinity. This lack of absolute specificity has limited its direct clinical applications but has made it an invaluable tool in research for probing kinase-dependent signaling pathways.

Quantitative Data: Inhibitory Activity and Cellular Effects

The following tables summarize the quantitative data regarding the inhibitory and cytotoxic effects of this compound and its close analogs.

Table 1: In Vitro Kinase Inhibitory Activity of Staurosporine Analogs

| Kinase Target | Staurosporine Analog | IC50 (nM) | Reference |

| Protein Kinase C (PKC) | UCN-01 (7-hydroxystaurosporine) | 4.1 | [6] |

| Protein Kinase C (PKC) | UCN-02 (7-epi-hydroxystaurosporine) | 62 | [6] |

| FLT3 | KIST301135 (Staurosporine derivative) | >75% inhibition at 20 nM | [7] |

| JAK3 | KIST301135 (Staurosporine derivative) | >75% inhibition at 20 nM | [7] |

Table 2: Cytotoxicity of this compound Derivatives Against Human Cancer Cell Lines

| Cell Line | Compound | IC50 (nM) | 95% CI (nM) | Reference |

| HL-60 (Leukemia) | Mixture of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine | 10.33 | [8.93–11.84] | [8] |

| Molt-4 (Leukemia) | Mixture of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine | 11.23 | [9.67–13.04] | [8] |

| Jurkat (Leukemia) | Mixture of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine | 10.33 | [8.93–11.84] | [8] |

| K562 (Leukemia) | Mixture of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine | 14.56 | [12.29–17.25] | [8] |

| HCT-8 (Colon Cancer) | Mixture of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine | 38.45 | [32.72–45.18] | [8] |

| SF-295 (Glioblastoma) | Mixture of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine | 28.79 | [24.49–33.84] | [8] |

| MDA-MB-435 (Melanoma) | Mixture of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine | 25.43 | [21.78–29.68] | [8] |

Table 3: In Vivo Antitumor Activity of this compound

| Parameter | Value | Experimental Conditions | Reference |

| Tumor Growth Inhibition (TGI) | 56.1% | 6 mg/kg, once daily, intravenous injection | [1] |

Cellular Effects of this compound

Induction of Apoptosis

A primary and well-documented biological effect of this compound is the induction of apoptosis, or programmed cell death, in a variety of cancer cell lines.[1] This pro-apoptotic activity is intrinsically linked to its inhibition of PKC and the subsequent modulation of downstream signaling pathways that regulate cell survival and death. Key events in this compound-induced apoptosis include the activation of caspases, a family of proteases that execute the apoptotic program, and the regulation of Bcl-2 family proteins, which are critical arbiters of mitochondrial-mediated apoptosis.[9][10]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G2 phase.[2] This prevents cells from entering mitosis and undergoing cell division. The mechanism of G2 arrest likely involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners that govern the G2/M transition.[11][12] By inhibiting kinases that are essential for cell cycle progression, this compound effectively halts the proliferation of cancer cells.

Key Signaling Pathways Modulated by this compound

The biological activities of this compound stem from its ability to interfere with critical intracellular signaling pathways. As a potent PKC inhibitor, its effects ripple through multiple interconnected networks that control cell fate.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[1] Constitutive activation of NF-κB is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis. This compound has been shown to inhibit the NF-κB pathway, contributing to its pro-apoptotic effects.[1] Inhibition of PKC by this compound can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.[13][14]

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling network that promotes cell growth, proliferation, and survival. Dysregulation of this pathway is frequently observed in cancer. There is significant crosstalk between the PKC and PI3K/Akt pathways.[15][16] By inhibiting certain PKC isoforms, this compound can indirectly influence the activity of the PI3K/Akt/mTOR cascade, leading to decreased cell survival and proliferation.[17][18]

Figure 2: Crosstalk between PKC inhibition by this compound and the PI3K/Akt/mTOR pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical regulator of cell proliferation and survival.[19] The interplay between PKC and the MAPK/ERK pathway is complex and can be context-dependent.[5] Inhibition of specific PKC isoforms by this compound can lead to the downregulation of ERK signaling, thereby contributing to its anti-proliferative effects.[20]

Figure 3: Modulation of the MAPK/ERK signaling pathway by this compound via PKC inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Protein Kinase C (PKC) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against PKC.

Materials:

-

Purified recombinant PKC isoforms

-

PKC substrate (e.g., a synthetic peptide with a PKC phosphorylation site)

-

ATP, [γ-32P]ATP

-

This compound

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

Phosphatidylserine and Diacylglycerol (for PKC activation)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PKC substrate, phosphatidylserine, and diacylglycerol.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the kinase reaction by adding the purified PKC enzyme and a mixture of ATP and [γ-32P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a dilute phosphoric acid solution to remove unincorporated [γ-32P]ATP.

-

Measure the amount of 32P incorporated into the substrate using a scintillation counter.

-

Calculate the percentage of PKC inhibition for each concentration of this compound and determine the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. A new inhibitor of protein kinase C, RK-1409 (this compound). II. Fermentation, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of staurosporine on protein kinase C stimulation of airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic analysis of protein kinase C inhibition by staurosporine: evidence that inhibition entails inhibitor binding at a conserved region of the catalytic domain but not competition with substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Structure elucidation and anticancer activity of this compound derivatives from the Brazilian endemic tunicate Eudistoma vannamei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The prevention of the staurosporine-induced apoptosis by Bcl-X(L), but not by Bcl-2 or caspase inhibitors, allows the extensive differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CDK4/cyclin D1/PCNA complexes during staurosporine-induced G1 arrest and G0 arrest of human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kip/Cip and Ink4 Cdk inhibitors cooperate to induce cell cycle arrest in response to TGF-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cross-talk between mitogenic Ras/MAPK and survival PI3K/Akt pathways: a fine balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

- 17. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 20. glpbio.com [glpbio.com]

7-Oxostaurosporine: A Technical Guide to its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Oxostaurosporine, a derivative of the indolocarbazole alkaloid staurosporine, has emerged as a molecule of interest in cancer research due to its profound effects on cell cycle progression. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its role as a potent kinase inhibitor. Owing to the limited availability of extensive research specifically on this compound, this document leverages the substantial body of data available for its close structural and functional analog, UCN-01 (7-hydroxystaurosporine), to provide a comprehensive overview. This guide will detail its impact on cell cycle checkpoints, delineate the key signaling pathways it modulates, and provide established experimental protocols for its study. All quantitative data are presented in structured tables for comparative analysis, and critical biological pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Staurosporine and its analogs are renowned for their broad-spectrum kinase inhibitory activity, making them valuable tools for cancer research and potential therapeutic agents. This compound is distinguished by the presence of a ketone group at the 7-position of the aglycone core. While it is known to be a potent inhibitor of Protein Kinase C (PKC) and to induce apoptosis, detailed mechanistic studies are not as prevalent as for its hydroxylated counterpart, UCN-01.[1] UCN-01 has been extensively studied and has entered clinical trials, providing a wealth of information on its effects on cell cycle regulation.[2] This guide will, therefore, present the well-documented effects of UCN-01 as a surrogate to elucidate the probable mechanisms of action of this compound, with the explicit understanding that subtle differences in their biological activities may exist.

Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest

The primary mechanism by which this compound and its analogs exert their anti-proliferative effects is through the inhibition of a wide range of protein kinases that are critical for cell cycle progression. The impact on the cell cycle is pleiotropic, manifesting as arrest in the G1, S, or G2/M phases, depending on the cellular context and concentration of the compound.

Key Kinase Targets

This compound and UCN-01 are potent inhibitors of several key kinases involved in cell cycle control and signal transduction.

-

Protein Kinase C (PKC): As with other staurosporine analogs, this compound is a potent inhibitor of PKC.[1] PKC isoforms are involved in numerous signaling pathways that regulate cell proliferation, differentiation, and apoptosis.

-

Checkpoint Kinase 1 (Chk1): UCN-01 is a potent inhibitor of Chk1, a critical component of the DNA damage response and the G2/M checkpoint.[3] Inhibition of Chk1 by UCN-01 abrogates the G2 arrest induced by DNA-damaging agents, leading to premature mitotic entry and subsequent cell death, particularly in p53-deficient cancer cells.[4]

-

Cyclin-Dependent Kinases (CDKs): UCN-01 has been shown to inhibit the activity of several CDKs, which are the core regulators of cell cycle transitions. By inhibiting CDKs, UCN-01 can induce cell cycle arrest at various checkpoints.

Cell Cycle Checkpoint Abrogation

A key therapeutic strategy in cancer is the abrogation of cell cycle checkpoints, which forces cancer cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis. UCN-01 has been shown to be particularly effective in abrogating the S and G2 checkpoints, an effect attributed to its potent inhibition of Chk1.[4] This effect is often synergistic with DNA-damaging chemotherapeutic agents.

Quantitative Data on Kinase Inhibition and Cellular Effects

The following tables summarize the available quantitative data for this compound and its analog UCN-01, providing insights into their potency and selectivity.

Table 1: IC50 Values of this compound Derivatives and Staurosporine Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

| 2-hydroxy-7-oxostaurosporine / 3-hydroxy-7-oxostaurosporine (mixture) | HL-60 (promyelocytic leukemia) | 22 |

| Molt-4 (lymphocytic leukemia) | 16 | |

| Jurkat (T cell leukemia) | 10.33 | |

| K562 (chronic myeloid leukemia) | 110 | |

| HCT-8 (colon cancer) | 110 | |

| SF-295 (glioblastoma) | 120 | |

| MDA-MB-435 (melanoma) | 100 | |

| Staurosporine | HL-60 | 150 |

| Molt-4 | 390 | |

| Jurkat | 83 | |

| K562 | 1960 | |

| HCT-8 | 1300 | |

| SF-295 | 1100 | |

| MDA-MB-435 | 980 |

Data extracted from Jimenez et al., 2012.[5]

Table 2: IC50 Values of UCN-01 Against Key Cell Cycle Kinases

| Kinase | IC50 (nM) |

| Checkpoint Kinase 1 (hChk1) | 11 |

| Cdc25C-associated protein kinase 1 (cTAK1) | 27 |

| Checkpoint Kinase 2 (hChk2) | 1040 |

Data extracted from Busby et al., 2000.[3]

Table 3: IC50 Values of UCN-01 for Growth Inhibition in Human Hepatoma Cell Lines

| Cell Line | IC50 (nM) after 72h treatment |

| Huh7 | 69.76 |

| HepG2 | 155.43 |

| Hep3B | 222.74 |

Data extracted from Wu et al., 2013.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on cell cycle progression.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells of interest

-

This compound (or UCN-01)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration. Include an untreated control.

-

Cell Harvesting: Gently harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

-

Washing: Wash the cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10^6 cells/mL. Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the PI at 488 nm and collect the emission fluorescence at approximately 617 nm. Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.[7][8]

In Vitro Kinase Inhibition Assay

This is a general protocol to assess the inhibitory activity of this compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Specific substrate for the kinase

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a fluorescent readout)

-

Kinase reaction buffer

-

This compound (at various concentrations)

-

Method for detecting kinase activity (e.g., scintillation counting for radiolabeled ATP, fluorescence/luminescence plate reader)

Procedure:

-

Reaction Setup: In a microplate well, combine the purified kinase, its specific substrate, and the kinase reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period.

-

Termination and Detection: Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane). Quantify the kinase activity by measuring the amount of phosphorylated substrate.

-

Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC50 value.[9][10][11][12]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound and experimental procedures.

Caption: G2/M Checkpoint Abrogation by this compound.

Caption: Workflow for Cell Cycle Analysis.

Caption: Workflow for Kinase Inhibition Assay.

Conclusion

This compound is a potent bioactive compound with significant potential in cancer research. Its ability to induce cell cycle arrest and apoptosis, likely through the inhibition of key cellular kinases such as PKC and Chk1, makes it a compelling subject for further investigation. While much of our current understanding is extrapolated from studies on its close analog, UCN-01, the available data suggests that this compound shares a similar mechanism of action. This technical guide provides a foundational understanding of its effects on cell cycle progression and offers practical protocols for its study. Further research is warranted to fully delineate the specific kinase inhibition profile and cellular effects of this compound to unlock its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The radiosensitizing agent 7-hydroxystaurosporine (UCN-01) inhibits the DNA damage checkpoint kinase hChk1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the efficacy of 7-hydroxystaurosporine (UCN-01) and other staurosporine analogs to abrogate cisplatin-induced cell cycle arrest in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure Elucidation and Anticancer Activity of this compound Derivatives from the Brazilian Endemic Tunicate Eudistoma vannamei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UCN-01 induces S and G2/M cell cycle arrest through the p53/p21(waf1) or CHK2/CDC25C pathways and can suppress invasion in human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. In vitro kinase assay [protocols.io]

- 12. bpsbioscience.com [bpsbioscience.com]

7-Oxostaurosporine and Its Impact on Phosphatidylserine Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxostaurosporine, a derivative of the microbial alkaloid staurosporine, is a potent biological agent historically recognized for its broad-spectrum protein kinase inhibitory activity.[1] More recent research, however, has unveiled a novel and distinct mechanism of action: the disruption of phosphatidylserine (PS) trafficking.[2][3] This technical guide provides an in-depth exploration of this critical function, summarizing the quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways. Understanding this non-canonical activity of this compound not only offers new avenues for cell biology research but also presents potential therapeutic implications, particularly in the context of cancers driven by K-Ras mutations.[2][3]

Introduction: Phosphatidylserine and its Trafficking

Phosphatidylserine is an anionic phospholipid vital for numerous cellular functions.[3] In healthy cells, its distribution is tightly regulated and asymmetric, being predominantly sequestered to the inner leaflet of the plasma membrane.[2][3] This sequestration helps maintain the plasma membrane's electrostatic potential, which is crucial for the proper localization and function of certain signaling proteins, most notably the small GTPase K-Ras.[2][3] The trafficking of PS, particularly its endosomal sorting and recycling, is a dynamic process that ensures its correct subcellular distribution.[2]

Mechanism of Action of this compound on PS Trafficking

This compound, along with other staurosporine analogs, has been identified as a potent inhibitor of the endosomal sorting and recycling of phosphatidylserine.[2][3] This inhibitory action leads to a significant redistribution of PS from the inner leaflet of the plasma membrane to endosomes and other internal membranes.[2] Crucially, this effect is not a result of inhibiting flippase or activating scramblase enzymes, and at lower concentrations, it occurs independently of apoptosis induction or broad-spectrum protein kinase C (PKC) inhibition.[2][3]

The primary consequence of this PS depletion from the plasma membrane is the mislocalization of K-Ras.[2] K-Ras requires the anionic environment provided by PS for its proper anchoring and nanoclustering on the plasma membrane.[2][3] By disrupting the PS landscape, this compound effectively dislodges K-Ras, leading to its translocation to various intracellular compartments, including the endoplasmic reticulum, endosomes, and lysosomes.[2] This mislocalization selectively abrogates K-Ras signaling pathways.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound and related compounds.

Table 1: Efficacy of Staurosporine Analogs in Inducing K-Ras Mislocalization

| Compound | EC₅₀ for K-Ras Mislocalization (nM) |

| Staurosporine (STS) | 0.42[2] |

| This compound (OSS) | 8.2 [2] |

| UCN-02 | 52[2] |

| UCN-01 | 840[2] |

Table 2: Comparative Efficacy on Ras Isoforms

| Ras Isoform | Sensitivity to Staurosporines |

| K-Ras | More sensitive[2] |

| H-Ras | ~4-10 fold less sensitive than K-Ras[2] |

Table 3: Concentration-Dependent Effects of Staurosporines

| Effect | Typical Concentration Range | Reference |

| K-Ras Mislocalization (OSS) | ~8.2 nM (EC₅₀) | [2] |

| Apoptosis Induction (Staurosporine) | 30-100 nM (neuronal cells) | [5] |

| 0.5 - 2.0 µM (septo-hippocampal cultures) | [4] | |

| 1 µM (general protocol) | [6][7] | |

| PKC Inhibition | Higher concentrations than for Ras mislocalization | [2] |

Key Experimental Protocols

This section provides detailed methodologies for cornerstone experiments in the study of this compound and PS trafficking.

Cell Culture and Treatment

-

Cell Lines: Madin-Darby Canine Kidney (MDCK) cells are frequently used for studying Ras localization.[2] For apoptosis studies, various cell lines including HL-60 and neuronal cultures are employed.[5][8]

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM for MDCK) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO₂ atmosphere.

-

This compound Treatment: A stock solution of this compound is prepared in DMSO. For experiments, this stock is diluted in the cell culture medium to the desired final concentration. Control cells are treated with an equivalent volume of DMSO. Incubation times can range from a few hours to 48 hours, depending on the specific assay.[2][4]

Visualization of Phosphatidylserine and K-Ras Localization

-

PS Probe: A genetically encoded probe, such as mGFP-Lact-C2 (a fusion of Green Fluorescent Protein and the C2 domain of lactadherin), is used to visualize PS.[2][8] This probe specifically binds to PS on the cytoplasmic leaflet of membranes.

-

K-Ras Visualization: K-Ras is typically tagged with a fluorescent protein (e.g., mGFP-K-RasG12V) to monitor its subcellular localization.[2]

-

Microscopy: High-resolution confocal microscopy is used to capture images of live or fixed cells.

-

Cells are seeded on glass-bottom dishes and, if necessary, transfected with plasmids encoding the fluorescent probes.

-

Cells are treated with this compound or DMSO (control) for the desired time.

-

For live-cell imaging, the dish is mounted on a heated microscope stage. For fixed-cell imaging, cells are fixed with 4% paraformaldehyde, permeabilized, and mounted with an appropriate mounting medium.

-

Images are acquired using laser lines suitable for the specific fluorophores (e.g., 488 nm for GFP).

-

Image analysis is performed to quantify the colocalization of K-Ras with various organelle markers or to measure the fluorescence intensity at the plasma membrane versus intracellular compartments.

-

Analysis of K-Ras Downstream Signaling

-

Western Blotting: This technique is used to measure the phosphorylation status of key downstream effectors of the K-Ras pathway, such as ERK (ppERK) and Akt (pAkt).

-

Cells are treated with this compound as described above.

-

Cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against ppERK, total ERK, pAkt, total Akt, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry is used to quantify the band intensities and determine the relative levels of protein phosphorylation.

-

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

Caption: Mechanism of this compound-induced K-Ras mislocalization.

Caption: Staurosporine-induced apoptotic pathway.

Caption: Workflow for studying this compound's effects.

Conclusion and Future Directions

This compound's ability to disrupt phosphatidylserine trafficking represents a significant departure from its classical role as a kinase inhibitor. This mechanism provides a powerful tool for researchers to investigate the intricate dynamics of cellular lipid trafficking and its impact on signaling pathways. For drug development professionals, the selective targeting of K-Ras localization through the modulation of PS distribution opens up a novel therapeutic window for treating K-Ras-driven cancers. Future research should focus on identifying the precise molecular target of this compound within the PS recycling machinery. Elucidating this target will not only enhance our fundamental understanding of lipid trafficking but also pave the way for the development of more specific and potent inhibitors of this pathway for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. Staurosporines Disrupt Phosphatidylserine Trafficking and Mislocalize Ras Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Staurosporine: A new tool for studying phosphatidylserine trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Staurosporine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. High-resolution mapping reveals topologically distinct cellular pools of phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Determining the Effective Concentration of 7-Oxostaurosporine in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxostaurosporine, a derivative of the microbial alkaloid staurosporine, is a potent inhibitor of protein kinase C (PKC). Its ability to induce apoptosis and inhibit the NF-κB signaling pathway makes it a compound of significant interest in cancer research and drug development.[1] Establishing the effective concentration of this compound is a critical first step in any in vitro study to ensure reliable and reproducible results. This document provides detailed application notes and experimental protocols to guide researchers in determining the optimal concentration of this compound for their specific cell culture models.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound disrupts downstream signaling cascades, notably the NF-κB pathway, which is constitutively active in many cancer cells and promotes cell survival and proliferation. This inhibition ultimately leads to cell cycle arrest and apoptosis.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound can vary significantly depending on the cell line, exposure time, and the specific biological endpoint being measured. The following table summarizes reported 50% inhibitory concentration (IC50) values in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay |

| Jurkat | Leukemia | 10.33 | 72 | MTT |

| Molt-4 | Leukemia | 16 | 72 | MTT |

| HL-60 | Leukemia | 22 | 72 | MTT |

| K562 | Leukemia | 110 | 72 | MTT |

| MV4-11 | Leukemia | 78 | Not Specified | CCK-8 |

| SF-295 | Glioblastoma | 33.36 | 72 | MTT |

| HCT-8 | Colon Cancer | 58.24 | 72 | MTT |

| MDA-MB-435 | Melanoma | 28.68 | 72 | MTT |

| PBMC | Normal Cells | 687.08 | 72 | MTT |

Note: The cytotoxicity of this compound derivatives can be up to 14 times more potent than staurosporine.[2][3] The IC50 values for derivatives can be as low as 0.078 µM (78 nM) in cell lines like MV4-11.[4] It is crucial to perform a dose-response curve for each new cell line and experimental condition.

Experimental Protocols

To determine the effective concentration of this compound, a systematic approach is recommended, starting with a broad dose-range finding experiment followed by more specific assays to assess cell viability, apoptosis, and cell cycle distribution.

Protocol 1: Cell Viability Assay (MTT) for IC50 Determination

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

96-well cell culture plates

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic cells after treatment with this compound.

Materials:

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for a specific time (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting:

-

Suspension cells: Collect cells by centrifugation.

-

Adherent cells: Gently detach cells using trypsin-EDTA, then collect by centrifugation.

-

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

6-well cell culture plates

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Determining the precise effective concentration of this compound is fundamental for the design and interpretation of in vitro experiments. The protocols outlined in this document provide a comprehensive framework for researchers to establish the IC50 value and characterize the apoptotic and cell cycle effects of this potent kinase inhibitor in their specific cellular models. By following these standardized procedures, scientists can ensure the accuracy and reproducibility of their findings, thereby accelerating the progress of cancer research and drug development.

References

- 1. NF-κB activation by protein kinase C isoforms and B-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Nuclear Factor κB (NF-κB) in Prostate Cancer Is Mediated by Protein Kinase C ϵ (PKCϵ) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: 7-Oxostaurosporine for Apoptosis Induction in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 7-oxostaurosporine to induce apoptosis in cancer cells. This document is intended to guide researchers in designing and executing experiments to evaluate the apoptotic effects of this compound.

Introduction

This compound, a derivative of the microbial alkaloid staurosporine, is a potent inhibitor of protein kinase C (PKC). Its ability to induce apoptosis in various cancer cell lines makes it a valuable tool for cancer research and a potential candidate for therapeutic development. This compound triggers programmed cell death by inhibiting critical signaling pathways that promote cancer cell survival, such as the NF-κB pathway. These notes provide effective concentrations, treatment times, and detailed protocols for assessing apoptosis induced by this compound.

Data Presentation

The following tables summarize the effective concentrations and treatment durations of this compound and its analogue, UCN-01 (7-hydroxystaurosporine), for inducing apoptosis in various cancer cell lines.

Table 1: Effective Concentrations of Staurosporine Analogues for Apoptosis Induction

| Compound | Cancer Cell Line | Assay | Effective Concentration | Reference |

| This compound | CHO cells | Sphingomyelin Increase | 50 nM | [1] |

| This compound | In vivo tumor model | Tumor Growth Inhibition | 6 mg/kg, once daily | [1] |

| UCN-01 | p53-defective human breast cancer | Abrogation of S and G2 arrest | Non-cytotoxic concentrations | [2] |

| UCN-01 | Human myeloblastic leukemia HL60 | DNA Fragmentation | Not specified | [3] |

| UCN-01 | Human colon carcinoma HT29 | DNA Fragmentation | Not specified | [3] |

| Staurosporine | Human leukemic cell line U-937 | Apoptosis Induction | 0.5 µM - 1 µM | [4] |

| Staurosporine | Nonmalignant HBL-100 cells | Apoptosis Induction | 50 nM | [5] |

| Staurosporine | Metastatic T47D cells | Apoptosis Induction | 50 µM | [5] |

| Staurosporine | MCF-7 cells | Apoptosis Induction | 0.15 - 1 µM | [6] |

Table 2: Treatment Times for Apoptosis Induction by Staurosporine Analogues

| Compound | Cancer Cell Line | Effect | Treatment Time | Reference |

| This compound | CHO cells | Sphingomyelin Increase | 24 h | [1] |

| UCN-01 | HT29 and K562 cells | DNA Fragmentation | 1 day | [3] |

| UCN-01 | HL60 cells | DNA Fragmentation | < 4 h | [3] |

| Staurosporine | Septo-hippocampal cultures | Cell Death (LD50) | 72 h | [7] |

| Staurosporine | Human leukemic cell line U-937 | Apoptosis Induction | 18 - 24 h | [4] |

| Staurosporine | Nonmalignant HBL-100 cells | 100% Apoptosis | 48 h | [5] |

| Staurosporine | Metastatic T47D cells | Complete Apoptosis | 24 h | [5] |

| Staurosporine | MCF-7 cells | Apoptosis Induction | Up to 19 h | [6] |

Signaling Pathways

This compound induces apoptosis primarily through the inhibition of Protein Kinase C (PKC), which subsequently impacts downstream signaling pathways, including the NF-κB pathway. This leads to the activation of the intrinsic apoptotic pathway.

Caption: this compound inhibits PKC, leading to reduced NF-κB activity and induction of the intrinsic apoptotic pathway.

Experimental Workflow

A typical workflow for investigating the apoptotic effects of this compound on cancer cells is outlined below.

Caption: A generalized workflow for studying this compound-induced apoptosis in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-